N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-sulfonamide
Description
"N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-sulfonamide" is a sulfonamide derivative featuring a thiophene-2-sulfonamide group linked via an ethyl chain to a bicyclic tetrahydrocinnolin-3-one moiety. The tetrahydrocinnolin core comprises two fused six-membered rings with two nitrogen atoms, one of which is adjacent to a ketone group (3-oxo).
Properties
IUPAC Name |
N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c18-13-10-11-4-1-2-5-12(11)16-17(13)8-7-15-22(19,20)14-6-3-9-21-14/h3,6,9-10,15H,1-2,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWFFJSYFVUSFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Cinnoline Core: : This step usually starts with the cyclization of a substituted benzene and hydrazine to form the basic cinnoline structure.
Introduction of the Thiophene Sulfonamide Moiety: : This can be achieved through sulfonation reactions, often using sulfonyl chlorides under conditions such as basic or acidic catalysts to attach the thiophene group.
Industrial Production Methods
Scaling up the synthesis for industrial production may involve optimization of reaction conditions for higher yield and purity, such as:
Optimization of Solvents: : Selecting appropriate solvents that maximize the solubility of intermediates and final products.
Catalyst Selection: : Using catalysts to increase reaction rates and selectivity.
Purification Techniques: : Employing crystallization, distillation, or chromatography for purification of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-sulfonamide can undergo several types of chemical reactions, including:
Oxidation: : Where it reacts with oxidizing agents, potentially modifying the cinnoline or thiophene parts of the molecule.
Reduction: : Reactions with reducing agents might alter the 3-oxo group to an alcohol or further.
Substitution: : The thiophene sulfonamide group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: : Electrophilic reagents such as alkyl halides under basic conditions.
Major Products
The major products formed from these reactions typically depend on the nature of the reagents and conditions used but may include modified cinnoline derivatives or thiophene analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for synthesizing other complex molecules.
Biology
In biological contexts, the cinnoline core has shown potential for bioactivity, which may be enhanced or modified by the attached thiophene sulfonamide group.
Medicine
Potential medicinal applications include:
Anticancer agents: : Research into cinnoline derivatives has indicated possible anticancer properties.
Antimicrobial agents:
Industry
In industrial applications, this compound might be used in the development of advanced materials due to its unique structural properties.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism by which N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-sulfonamide exerts its effects depends on its application:
Biological Systems: : It may interact with specific enzymes or receptors, inhibiting or modifying their activity.
Chemical Reactions: : It can act as a ligand in coordination chemistry or as a substrate in organic synthesis, facilitating various reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related sulfonamide derivatives, focusing on molecular features, synthesis, and inferred properties.
Structural Analogues
2.1.1 N-(3-Oxocyclohexyl)thiophene-2-sulfonamide (Compound 8)
- Structure: Features a monocyclic cyclohexenone group instead of the tetrahydrocinnolin moiety.
- Synthesis : Prepared via hypervalent iodine-catalyzed conjugate addition between thiophene-2-sulfonamide and cyclohex-2-en-1-one, yielding 73% after purification .
- Key Differences: The cyclohexenone group introduces conformational flexibility, contrasting with the rigid bicyclic tetrahydrocinnolin.
2.1.2 N-(3-Acetylphenyl)thiophene-2-sulfonamide
- Structure: Substitutes the tetrahydrocinnolin-ethyl group with a 3-acetylphenyl moiety.
- Molecular Formula: C₁₂H₁₁NO₃S₂ (MW: 281.35) .
- Key Differences: The acetylphenyl group enhances steric bulk compared to the ethyl-linked cinnolin.
2.1.3 Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
- Structure : Combines a sulfonamide group with a triazine ring and benzoate ester .
- Key Differences: The triazine backbone and ester linkage contrast with the thiophene and cinnolin systems. Sulfonylureas primarily act as acetolactate synthase inhibitors in plants, whereas the target compound’s activity remains uncharacterized.
Structural and Functional Analysis
Inferred Properties
- Solubility: The tetrahydrocinnolin’s fused ring system may reduce solubility compared to the flexible cyclohexenone analogue .
- Bioactivity: Sulfonamides with aromatic/heterocyclic motifs (e.g., thiophene) often exhibit antimicrobial or enzyme-inhibitory effects, but the cinnolin core’s role remains speculative .
- Synthetic Complexity: The tetrahydrocinnolin moiety likely requires multi-step synthesis, contrasting with the one-step conjugate addition used for the cyclohexenone derivative .
Biological Activity
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
Chemical Name: this compound
Molecular Formula: C15H16N2O3S
CAS Number: [Not provided in search results]
IUPAC Name: Not explicitly available in the search results; however, it can be derived from its structure.
The compound features a thiophene ring and a sulfonamide group, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Cinnoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Thiophene Group: This may involve electrophilic substitution or coupling reactions.
- Sulfonamide Formation: The sulfonamide group is introduced via nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. It may act as an inhibitor or modulator of various biological pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of thiophene and sulfonamides have shown activity against a range of bacteria and fungi. Detailed studies on this compound are needed to confirm these effects.
Anticancer Potential
Cinnoline derivatives have been studied for their anticancer properties. Preliminary findings suggest that this compound may induce apoptosis in cancer cells through the activation of specific pathways related to cell death.
Case Studies and Research Findings
- Study on Antimicrobial Activity: A study investigated the antimicrobial effects of various thiophene derivatives. The results indicated that certain modifications could enhance activity against resistant strains .
- Anticancer Research: A recent publication examined the effects of cinnoline-based compounds on tumor growth in vitro and in vivo. The findings suggested that these compounds could inhibit tumor proliferation by targeting specific signaling pathways .
- Mechanistic Insights: Research into the mechanistic pathways revealed that compounds similar to this compound often modulate kinase activity, leading to altered cellular responses .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-2-(6-methyl-3-oxo-cinnolin) | Similar core structure | Antimicrobial |
| N-(3-cyano-5,6,7,8-tetrahydroquinoline) | Quinoline core | Anticancer |
| 5-Oxo-cinnoline derivatives | Cinnoline core | Antimicrobial and anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
